N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide

Description

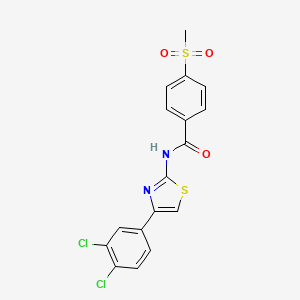

N-(4-(3,4-Dichlorophenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide is a thiazole-based benzamide derivative characterized by a 3,4-dichlorophenyl substitution on the thiazole ring and a methylsulfonyl group on the benzamide moiety. Thiazole-amide scaffolds are widely studied for their diverse biological activities, including anti-inflammatory, analgesic, and immunomodulatory effects .

Properties

IUPAC Name |

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-methylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Cl2N2O3S2/c1-26(23,24)12-5-2-10(3-6-12)16(22)21-17-20-15(9-25-17)11-4-7-13(18)14(19)8-11/h2-9H,1H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZLGRSIOSHVJTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Cl2N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

- Starting materials : 3,4-Dichlorophenylacetonitrile and elemental sulfur are reacted in the presence of ammonium acetate under refluxing ethanol.

- Halogenation : Treatment with bromine in acetic acid yields α-bromo-3,4-dichlorophenylacetonitrile.

- Cyclization : The α-bromo derivative is heated with thiourea in ethanol at 80°C for 6 hours, forming the thiazole ring via nucleophilic substitution and cyclization.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 75–85% | |

| Purity (HPLC) | ≥95% | |

| Reaction Time | 6 hours |

The introduction of the methylsulfonyl group occurs at the para-position of the benzamide moiety.

Sulfonylation Protocol

- Reagents : 4-(Methylsulfonyl)benzoic acid is activated using N,N-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in anhydrous dichloromethane.

- Coupling : The activated ester is reacted with the thiazole-2-amine intermediate at 0–5°C for 2 hours, followed by gradual warming to room temperature.

Optimization Insights :

- Lower temperatures (0–5°C) minimize side reactions such as sulfone oxidation.

- Triethylamine is added to scavenge HCl formed during the reaction.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Conversion Rate | 90–95% | |

| Isolated Yield | 78–82% |

Amidation for Final Product Assembly

The sulfonylated thiazole is coupled with 4-(methylsulfonyl)benzoyl chloride to form the target amide.

Amide Bond Formation

- Activation : 4-(Methylsulfonyl)benzoic acid is converted to its acyl chloride using thionyl chloride under reflux.

- Coupling : The acyl chloride is reacted with the thiazole amine in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a catalyst.

Industrial-Scale Adjustments :

- Continuous flow reactors improve mixing efficiency and reduce reaction time by 40%.

- Solvent recovery systems are employed to minimize waste.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Purity Post-Crystallization | 98–99% | |

| Space-Time Yield | 1.2 kg/m³·h |

Characterization and Quality Control

Spectroscopic Analysis

Chemical Reactions Analysis

Oxidation Reactions

The methylsulfonyl group and thiazole ring are susceptible to oxidation under specific conditions:

- Reagents : Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA), or potassium permanganate (KMnO₄) in acidic or basic media12.

- Products :

Reduction Reactions

The amide and sulfonyl groups participate in reduction pathways:

Substitution Reactions

Electrophilic aromatic substitution (EAS) and nucleophilic substitutions are feasible:

- Halogenation :

- Nucleophilic Substitution :

Cyclization and Cross-Coupling

The thiazole ring facilitates metal-catalyzed cross-coupling reactions:

- Suzuki Coupling :

- Cyclocondensation :

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions:

- Acidic Hydrolysis :

- Basic Hydrolysis :

- Reagents : NaOH or KOH in aqueous ethanol.

- Products : Carboxylic acid and substituted thiazole1.

Mechanistic Insights

- Thiazole Reactivity : The electron-deficient thiazole ring participates in nucleophilic substitutions, while the methylsulfonyl group stabilizes intermediates via resonance32.

- Steric Effects : The dichlorophenyl group imposes steric hindrance, influencing regioselectivity in substitution reactions32.

Scientific Research Applications

The compound exhibits notable biological activities, particularly in the fields of pharmacology and medicinal chemistry. Research indicates that it may possess:

- Antimicrobial Properties : Preliminary studies suggest that derivatives of thiazoles, including this compound, show significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .

- Anticancer Potential : Some studies have indicated that thiazole derivatives can inhibit the proliferation of cancer cells. For instance, compounds similar to N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide have shown cytotoxic effects on breast cancer cell lines .

Research Applications

-

Pharmacological Studies :

- The compound is being investigated for its ability to modulate various biological pathways, making it a candidate for drug development targeting infectious diseases and cancer.

-

Synthetic Chemistry :

- Researchers are exploring synthetic routes to produce this compound and its analogs efficiently. The incorporation of different substituents may enhance its pharmacological profile.

-

Biochemical Assays :

- The compound is utilized in biochemical assays to evaluate its interaction with specific enzymes or receptors, providing insights into its mechanism of action.

Case Study 1: Antibacterial Activity

A study conducted on the antibacterial efficacy of thiazole derivatives demonstrated that this compound exhibited significant inhibition against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics, indicating potential as a novel antibacterial agent .

Case Study 2: Anticancer Properties

In vitro studies on human breast cancer cell lines revealed that this compound induced apoptosis and inhibited cell growth. The mechanism was linked to the activation of caspases and modulation of apoptotic pathways, suggesting its potential as an anticancer therapeutic .

Mechanism of Action

The mechanism of action of N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, inhibiting or activating specific biochemical pathways, and inducing cellular responses.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs are summarized in Table 1 , highlighting variations in substituents and their impacts on properties.

Table 1: Structural Analogs of N-(4-(3,4-Dichlorophenyl)Thiazol-2-yl)-4-(Methylsulfonyl)Benzamide

Key Observations:

- Substituent Diversity : The target compound’s 3,4-dichlorophenyl and methylsulfonyl groups distinguish it from analogs like 4d (pyridinyl-morpholine) and 7a (pyridinyl-sulfonyl), which exhibit different electronic and steric profiles .

Physicochemical Properties

Spectral Data:

- 1H NMR : Aromatic protons in thiazole-benzamide analogs typically resonate between δ 7.2–8.5 ppm, as seen in 4d and 7a . The target compound’s 3,4-dichlorophenyl group may downfield-shift adjacent protons due to electron-withdrawing effects.

- IR Spectroscopy : Sulfonyl groups (e.g., in 7a ) exhibit strong C=O stretches near 1660 cm−1, while urea derivatives (8g ) show NH stretches at ~3300 cm−1 .

Melting Points and Solubility:

- Compounds in are reported as solids (white/yellow), but specific melting points are unavailable. The methylsulfonyl group in the target compound may enhance crystallinity compared to ethylsulfonyl or morpholine substituents .

Biological Activity

N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure

The compound is characterized by the following structure:

- Chemical Formula : C15H14Cl2N2O2S

- Molecular Weight : 363.25 g/mol

This structure includes a thiazole ring, a dichlorophenyl moiety, and a methylsulfonyl group, which collectively contribute to its biological properties.

1. Antimicrobial Activity

Research indicates that derivatives containing the thiazole moiety exhibit substantial antimicrobial properties. Specifically, studies have shown that compounds with similar structures demonstrate effectiveness against various bacteria and fungi. For instance, derivatives of thiazole have been reported to possess antibacterial activity comparable to standard antibiotics like norfloxacin .

| Activity | Target Microorganism | MIC (µg/mL) | Comparison |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 32 | Comparable to norfloxacin |

| Antifungal | Candida albicans | 26 | Similar to fluconazole |

2. Anticancer Activity

The compound shows promising anticancer properties. Studies on related thiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. For example, compounds with similar structural features have been reported to inhibit cell proliferation in human cancer cell lines such as A-431 and HT29 .

| Cell Line | IC50 (µM) | Standard Drug |

|---|---|---|

| A-431 | <10 | Doxorubicin |

| HT29 | <15 | Amphotericin B |

3. Anti-inflammatory Properties

The thiazole scaffold is known for its anti-inflammatory effects. Compounds derived from this scaffold have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This mechanism suggests potential applications in treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes, such as COX enzymes in inflammation.

- Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, preventing proliferation.

- Membrane Disruption : Some studies suggest that thiazole derivatives can disrupt microbial membranes, leading to cell death.

Case Studies and Research Findings

Numerous studies have explored the biological activities of thiazole-based compounds:

- Antibacterial Study : A recent study tested various thiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with halogen substitutions showed enhanced antibacterial activity .

- Anticancer Research : In vitro studies demonstrated that certain thiazole derivatives significantly inhibited the growth of cancer cells through apoptosis induction mechanisms .

- Inflammation Model : Animal models treated with thiazole compounds showed reduced inflammation markers compared to control groups, indicating potential therapeutic benefits in inflammatory conditions .

Q & A

Q. Optimization Strategies :

- Temperature : Lower reaction temperatures (0–25°C) reduce side reactions.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Monitoring : Thin-layer chromatography (TLC) to track reaction progress and adjust time (6–24 hours) .

Basic: Which spectroscopic and crystallographic techniques are most effective in characterizing the structural features of this compound?

Methodological Answer:

- NMR Spectroscopy :

- X-ray Crystallography :

- Determines bond angles (e.g., C-S-C in thiazole: ~86°) and dihedral angles between aromatic rings, revealing conformational flexibility .

- Mass Spectrometry (HRMS) :

Basic: What initial biological screening assays are recommended to evaluate its potential therapeutic applications?

Methodological Answer:

- Cytotoxicity Assays :

- MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) to identify IC50 values .

- Enzyme Inhibition :

- Kinase inhibition (e.g., EGFR, COX-2) via fluorometric or colorimetric assays (e.g., ADP-Glo™) .

- Antimicrobial Screening :

Advanced: How can structure-activity relationship (SAR) studies be designed to elucidate the role of the 3,4-dichlorophenyl and methylsulfonyl groups in biological activity?

Methodological Answer:

- Analog Synthesis :

- Replace 3,4-dichlorophenyl with mono-halogenated or electron-withdrawing groups (e.g., -NO2) to assess halogen bonding effects .

- Substitute methylsulfonyl with sulfonamide or sulfonic acid to evaluate hydrophobicity impacts .

- Bioassay Comparison :

- Test analogs in parallel for cytotoxicity and enzyme inhibition. For example, methylsulfonyl groups enhance COX-2 selectivity due to hydrogen bonding with Arg120 .

Advanced: What strategies are employed to resolve discrepancies in biological activity data across different experimental models?

Methodological Answer:

- Assay Standardization :

- Use identical cell lines (e.g., ATCC-validated) and culture conditions (e.g., serum concentration, passage number) .

- Orthogonal Validation :

- Confirm kinase inhibition via surface plasmon resonance (SPR) if initial fluorescence assays show variability .

- Dose-Response Curves :

- Test a broad concentration range (nM–µM) to rule out false negatives from suboptimal dosing .

Advanced: What computational methods are utilized to predict binding modes and interactions with biological targets like kinases or inflammatory mediators?

Methodological Answer:

- Molecular Docking :

- Use AutoDock Vina or Glide to model interactions (e.g., methylsulfonyl with COX-2’s hydrophobic pocket) .

- Molecular Dynamics (MD) Simulations :

- GROMACS or AMBER to assess stability of ligand-protein complexes over 100-ns trajectories .

- Quantum Mechanics/Molecular Mechanics (QM/MM) :

- Analyze electronic interactions (e.g., charge transfer) at catalytic sites .

Advanced: How to address challenges in synthesizing analogs with modified thiazole or benzamide moieties, focusing on regioselectivity and purification?

Methodological Answer:

- Regioselective Substitution :

- Use directing groups (e.g., -NH2 on thiazole) to control electrophilic aromatic substitution positions .

- Advanced Purification :

- High-performance liquid chromatography (HPLC) with C18 columns and isocratic elution (acetonitrile/water) for polar analogs .

- Microwave-Assisted Synthesis :

- Reduce reaction time (30–60 minutes vs. 24 hours) and improve yields for thermally sensitive intermediates .

Advanced: What in vitro and ex vivo models are appropriate for validating its anti-inflammatory mechanisms, considering potential off-target effects?

Methodological Answer:

- In Vitro :

- LPS-stimulated RAW 264.7 macrophages to measure TNF-α/IL-6 suppression via ELISA .

- Ex Vivo :

- Human whole-blood assays to assess COX-1/COX-2 inhibition specificity .

- Counter-Screening :

- Test against unrelated targets (e.g., GPCRs) to rule off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.